Ethyl 5-cyano-3-methylpicolinate
Description
Ethyl 5-cyano-3-methylpicolinate is an ethyl ester derivative of 5-cyano-3-methylpicolinic acid. Its structure features a pyridine ring substituted with a cyano group at position 5, a methyl group at position 3, and an ethyl ester moiety at position 2. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, where its cyano and ester groups enable further functionalization, such as nucleophilic substitution or coordination chemistry applications .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 5-cyano-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-7(2)4-8(5-11)6-12-9/h4,6H,3H2,1-2H3 |
InChI Key |
LOACVTLYLZCZGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-3-methylpicolinate typically involves the reaction of 3-methylpicolinic acid with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:
3-methylpicolinic acid+ethyl cyanoacetateNaOEt, refluxethyl 5-cyano-3-methylpicolinate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-3-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products:
Oxidation: 5-carboxy-3-methylpicolinic acid.
Reduction: 5-amino-3-methylpicolinic acid.
Substitution: 3-methylpicolinic acid and ethanol.
Scientific Research Applications
Ethyl 5-cyano-3-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-3-methylpicolinate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
- This methyl group may also enhance lipophilicity, influencing bioavailability in pharmacological contexts.
- Ester Group Influence: The ethyl ester in the target compound offers greater hydrolytic stability compared to the methyl ester in Mthis compound, which may degrade faster under acidic or enzymatic conditions .
Physicochemical Properties
While specific data (e.g., melting point, solubility) for this compound is unavailable, inferences can be made:
- Lipophilicity: Ethyl esters generally exhibit higher logP values than methyl esters, suggesting improved membrane permeability.
Research Implications
The comparative analysis underscores the importance of substituent positioning and ester selection in tuning reactivity, stability, and safety. This compound’s balanced properties make it a versatile intermediate, though further studies are needed to quantify its physicochemical parameters and explore novel applications.
Note: Data gaps (e.g., CAS numbers, exact toxicity profiles) indicate opportunities for future research to expand the understanding of this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
